molecular formula C15H19N3O3 B13084469 Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate

Cat. No.: B13084469
M. Wt: 289.33 g/mol
InChI Key: IZVAWVAABMAKMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate is a pyrazole-based compound characterized by a 3-methylpyrazole core substituted at the 4-position with an ethoxycarbonyl group and at the 5-position with a (4-methoxy-2-methylphenyl)amino moiety. Its synthesis likely involves the reaction of 3-formylchromone derivatives with hydrazine intermediates, followed by cyclocondensation with ethyl acetoacetate analogs, as observed in related pyrazole syntheses .

Properties

Molecular Formula

C15H19N3O3

Molecular Weight

289.33 g/mol

IUPAC Name

ethyl 3-(4-methoxy-2-methylanilino)-5-methyl-1H-pyrazole-4-carboxylate

InChI

InChI=1S/C15H19N3O3/c1-5-21-15(19)13-10(3)17-18-14(13)16-12-7-6-11(20-4)8-9(12)2/h6-8H,5H2,1-4H3,(H2,16,17,18)

InChI Key

IZVAWVAABMAKMZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NN=C1NC2=C(C=C(C=C2)OC)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxy-2-methylaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. Catalysts and advanced purification techniques such as recrystallization and chromatography are used to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Conditions vary depending on the substituent, but common reagents include nitric acid (HNO₃) for nitration and halogens for halogenation.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Ethyl 5-((4-methoxy-2-methylphenyl)amino)-3-methyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

  • Substituent Effects on Reactivity: The chlorosulfonyl group in Ethyl 5-(chlorosulfonyl)-3-methyl-1H-pyrazole-4-carboxylate enhances electrophilicity, enabling rapid acylation reactions , whereas the methoxy and amino groups in the target compound may favor hydrogen bonding and π-π interactions, influencing solubility and binding affinity. Chromone-linked derivatives (e.g., [62]) exhibit antifungal activity due to the planar chromone system, which may intercalate into fungal membranes . The absence of such a system in the target compound suggests divergent bioactivity profiles.
  • Synthetic Pathways: The target compound’s (4-methoxy-2-methylphenyl)amino group likely arises from nucleophilic substitution or condensation reactions involving 4-methoxy-2-methylaniline, akin to hydrazine attacks observed in chromone-pyrazole conjugates . In contrast, chlorosulfonyl derivatives are synthesized via sulfonation followed by halogenation, reflecting distinct reactivity requirements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.